UB-165 (fumarate)

Description

BenchChem offers high-quality UB-165 (fumarate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UB-165 (fumarate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

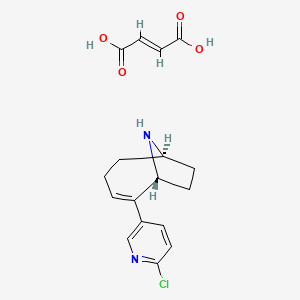

C17H19ClN2O4 |

|---|---|

Molecular Weight |

350.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |

InChI |

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1 |

InChI Key |

DZFRKSLRKAKJIB-KCNVDIGLSA-N |

Isomeric SMILES |

C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

UB-165 (Fumarate): A Technical Guide to a Selective Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UB-165 is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is a valuable research tool for investigating the role of nAChR subtypes in neurotransmitter release and other physiological processes. This document provides a comprehensive technical overview of UB-165 (fumarate), including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.

Introduction

UB-165 is a synthetic compound that acts as an agonist at neuronal nicotinic acetylcholine receptors. It is structurally a hybrid of the natural alkaloids epibatidine and anatoxin-a.[1] Its unique pharmacological profile, characterized by subtype selectivity, makes it a powerful tool for dissecting the complex roles of different nAChRs in the central nervous system. UB-165 is a full agonist of the α3β2 nAChR isoform and a partial agonist of the α4β2* nAChR isoform.[2] This selectivity allows for the targeted investigation of these specific receptor subtypes in processes such as dopamine and noradrenaline release.[2]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R,6R)-5-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-4-ene fumarate | [2] |

| Molecular Formula | C17H19ClN2O4 | |

| Molecular Weight | 350.8 g/mol | |

| CAS Number | 200432-86-6 | [2] |

| Canonical SMILES | C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |

| Solubility | Soluble to 100 mM in water with gentle warming. |

Mechanism of Action

UB-165 exerts its effects by binding to and activating neuronal nAChRs, which are ligand-gated ion channels. Upon binding of an agonist like UB-165, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na+ and Ca2+. The influx of these positive ions leads to depolarization of the neuronal membrane, which can trigger a variety of downstream cellular events, including the firing of action potentials and the release of neurotransmitters.

UB-165 exhibits selectivity for different nAChR subtypes. It is a full agonist at α3β2-containing nAChRs and a very weak partial agonist at α4β2-containing nAChRs. This differential activity is crucial for its use in distinguishing the physiological roles of these receptor subtypes. For instance, its potent agonism at α3β2 receptors is implicated in the modulation of dopamine release from striatal synaptosomes.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for UB-165.

Table 1: Radioligand Binding Affinities of (±)-UB-165 at various nAChR Subtypes

| Radioligand | Receptor Subtype | Preparation | Ki (nM) |

| [3H]Nicotine | α4β2* | Rat brain membranes | 0.27 |

| [3H]Epibatidine | α3-containing | SH-SY5Y cell membranes | 20 (IC50) |

| [125I]α-Bungarotoxin | α7 | Rat brain membranes | 2790 |

| [125I]α-Bungarotoxin | α1β1δγ | TE671 cell membranes | 990 |

| Data from Sharples et al., 2000.[1] |

Table 2: Functional Activity of (±)-UB-165 at various nAChR Subtypes

| Assay | Receptor Subtype | Preparation | EC50 (nM) | Relative Efficacy |

| [3H]Dopamine Release | Mixed | Rat striatal synaptosomes | 88 | 0.2 (compared to epibatidine) |

| 86Rb+ Efflux | α4β2* | Rat thalamic synaptosomes | >1000 | Very weak partial agonist |

| Inward Current | Human α2β4 | Xenopus oocytes | 50 | - |

| Inward Current | Human α3β2 | Xenopus oocytes | 3900 | - |

| Inward Current | Human α3β4 | Xenopus oocytes | 270 | - |

| Inward Current | Human α4β2 | Xenopus oocytes | No significant current | - |

| Inward Current | Human α4β4 | Xenopus oocytes | 50 | - |

| Inward Current | Human α7 | Xenopus oocytes | 6900 | - |

| Intracellular Ca2+ Increase | Native α3-containing | SH-SY5Y cells | 1000 | Similar to anatoxin-a |

| Data from Sharples et al., 2000.[1] |

Pharmacokinetic Data

There is no publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, Excretion, and Half-life) of UB-165.

Synthesis

A detailed, step-by-step protocol for the synthesis of UB-165 fumarate is not publicly available. However, the synthesis of the core 9-azabicyclo[4.2.1]nonane ring system and related analogs has been described in the scientific literature, often involving multi-step sequences. One key step in the synthesis of related compounds involves a palladium-catalyzed Stille or Suzuki cross-coupling reaction to introduce the pyridyl moiety.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize UB-165, based on the procedures described by Sharples et al. (2000)[1] and general laboratory protocols.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of UB-165 for a specific nAChR subtype using a radiolabeled ligand.

Materials:

-

Tissue or cell preparation expressing the nAChR of interest

-

Radioligand specific for the receptor subtype

-

Unlabeled UB-165

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled competing ligand for non-specific binding determination

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Assay buffer

-

A range of concentrations of UB-165.

-

A fixed concentration of the radioligand.

-

Membrane preparation.

-

For total binding, omit UB-165.

-

For non-specific binding, add a high concentration of an unlabeled competing ligand instead of UB-165.

-

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the UB-165 concentration.

-

Determine the IC50 value (the concentration of UB-165 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[3H]-Dopamine Release from Striatal Synaptosomes

This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [3H]-dopamine from isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue

-

Sucrose buffer

-

Percoll gradient solutions

-

[3H]-Dopamine

-

Krebs-Ringer buffer

-

UB-165

-

Superfusion system

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect and homogenize rat striata in ice-cold sucrose buffer.

-

Centrifuge the homogenate to obtain a crude synaptosomal pellet.

-

Purify the synaptosomes by centrifugation on a Percoll gradient.

-

-

Loading with [3H]-Dopamine: Incubate the purified synaptosomes with [3H]-dopamine in Krebs-Ringer buffer to allow for uptake into the nerve terminals.

-

Superfusion:

-

Trap the loaded synaptosomes on filters in a superfusion chamber.

-

Continuously perfuse the synaptosomes with Krebs-Ringer buffer to establish a stable baseline of [3H]-dopamine release.

-

-

Stimulation: Switch to a buffer containing a known concentration of UB-165 for a short period (e.g., 2 minutes) to stimulate release.

-

Fraction Collection: Collect the superfusate in fractions throughout the experiment.

-

Counting: Measure the radioactivity in each collected fraction and in the synaptosomes remaining on the filter at the end of the experiment using a scintillation counter.

-

Data Analysis:

-

Calculate the fractional release of [3H]-dopamine for each fraction (radioactivity in the fraction as a percentage of the total radioactivity present at the start of that fraction).

-

Plot the fractional release against time to visualize the stimulation of release by UB-165.

-

Construct a dose-response curve by stimulating with a range of UB-165 concentrations and determine the EC50 value.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure the electrophysiological response (inward currents) of specific nAChR subtypes expressed in Xenopus oocytes to UB-165.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the nAChR subunits of interest

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and recording setup

-

Recording chamber

-

Recording solution (e.g., ND96)

-

UB-165

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

-

Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).

-

Drug Application: Apply different concentrations of UB-165 to the oocyte via the perfusion system.

-

Data Acquisition: Record the inward currents elicited by the application of UB-165.

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each UB-165 concentration.

-

Construct a dose-response curve by plotting the current amplitude against the logarithm of the UB-165 concentration.

-

Determine the EC50 value for UB-165 at the expressed nAChR subtype.

-

Conclusion

UB-165 (fumarate) is a well-characterized nAChR agonist with a distinct subtype selectivity profile. Its ability to act as a full agonist at α3β2 nAChRs and a weak partial agonist at α4β2* nAChRs makes it an invaluable pharmacological tool for elucidating the specific functions of these receptor subtypes in the brain and other tissues. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing UB-165 in their investigations.

References

An In-depth Technical Guide to UB-165 (Fumarate): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

UB-165 (fumarate) is a potent and subtype-selective nicotinic acetylcholine receptor (nAChR) agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key experimental assays are provided, along with a summary of its binding affinity and functional activity at various nAChR subtypes. Furthermore, the downstream signaling pathways initiated by UB-165 are illustrated to elucidate its mechanism of action. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

UB-165 is a hybrid molecule derived from the structures of two other potent nicotinic agonists, epibatidine and anatoxin-a. The fumarate salt form is commonly used in research.

Chemical Name: (1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene fumarate[1]

Table 1: Chemical Identifiers and Properties of UB-165 (fumarate)

| Property | Value | Reference |

| CAS Number | 200432-86-6 | [1][2] |

| Molecular Formula | C₁₃H₁₅ClN₂·C₄H₄O₄ | [1] |

| Molecular Weight | 350.8 g/mol | [2][3] |

| Canonical SMILES | C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | [2] |

| Solubility | Soluble to 100 mM in water with gentle warming. Also soluble at <35.08mg/ml in H₂O. | [1][2] |

| Purity | ≥98% | [2] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2] |

Pharmacological Properties

UB-165 is a subtype-selective nicotinic agonist, demonstrating distinct affinities and functional activities at different nAChR subtypes. It is a full agonist at α3β2-containing nAChRs and a very weak partial agonist at α4β2-containing nAChRs.[4]

Binding Affinity

The binding affinity of UB-165 has been characterized through competitive binding assays using radiolabeled ligands.

Table 2: Binding Affinity (Ki) of UB-165 at Various nAChR Subtypes

| nAChR Subtype | Ki (nM) | Reference |

| α4β2 | 0.27 | [4] |

| α3 | 20 (IC₅₀) | [4] |

| α7 | 2790 | [4] |

| α1β1δε (muscle) | 990 | [4] |

Functional Activity

Functional studies have elucidated the agonist/antagonist profile of UB-165 at different nAChR subtypes.

Table 3: Functional Activity of UB-165

| Assay | Receptor Subtype | Activity | EC₅₀ (nM) | Relative Efficacy | Reference |

| Dopamine Release (rat striatal synaptosomes) | Mixed nAChRs | Agonist | 88 | 0.2 (compared to epibatidine) | [4] |

| ⁸⁶Rb⁺ Efflux (thalamic synaptosomes) | α4β2* | Very weak partial agonist | - | - | [4] |

| Inward Currents (Xenopus oocytes) | α3β2 | Full Agonist | - | - | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of UB-165.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of UB-165 for nAChR subtypes.

Objective: To determine the inhibition constant (Ki) of UB-165 for a specific nAChR subtype.

Materials:

-

Tissue homogenate or cell membranes expressing the nAChR subtype of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).

-

UB-165 (fumarate) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of UB-165 in binding buffer.

-

In a microcentrifuge tube, add the tissue homogenate/cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known nAChR ligand (for non-specific binding), or a specific concentration of UB-165.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the UB-165 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

⁸⁶Rb⁺ Efflux Assay (Functional Assay)

This assay measures the functional activity of UB-165 at ion channel-linked nAChRs by monitoring the efflux of radioactive rubidium (a potassium analog).

Objective: To assess the ability of UB-165 to activate nAChR ion channels.

Materials:

-

Cells or synaptosomes expressing the nAChR subtype of interest.

-

⁸⁶RbCl (radioactive rubidium chloride).

-

Loading buffer (e.g., cell culture medium or Krebs-Ringer buffer).

-

Assay buffer (e.g., Krebs-Ringer buffer).

-

UB-165 (fumarate) at various concentrations.

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation counter.

Procedure:

-

Culture cells in multi-well plates until they reach a suitable confluency.

-

Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for a specified period (e.g., 2-4 hours).

-

Wash the cells multiple times with assay buffer to remove extracellular ⁸⁶Rb⁺.

-

Add assay buffer containing different concentrations of UB-165 to the cells and incubate for a short period (e.g., 2-5 minutes).

-

Collect the supernatant (assay buffer), which contains the effused ⁸⁶Rb⁺.

-

Lyse the cells with lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of UB-165.

-

Plot the percentage of efflux against the logarithm of the UB-165 concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.

[³H]Dopamine Release Assay

This assay is used to investigate the effect of UB-165 on neurotransmitter release from presynaptic terminals.

Objective: To measure the UB-165-evoked release of [³H]dopamine from synaptosomes.

Materials:

-

Rat striatal tissue.

-

Sucrose buffer for homogenization.

-

[³H]Dopamine.

-

Krebs-Ringer buffer.

-

UB-165 (fumarate) at various concentrations.

-

Perfusion system or multi-well plates.

-

Scintillation counter.

Procedure:

-

Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

-

Load the synaptosomes with [³H]dopamine by incubating them in Krebs-Ringer buffer containing the radiolabel.

-

Wash the synaptosomes to remove excess unincorporated [³H]dopamine.

-

Aliquot the loaded synaptosomes into a perfusion system or multi-well plates.

-

Stimulate the synaptosomes with different concentrations of UB-165 for a defined period.

-

Collect the superfusate or supernatant, which contains the released [³H]dopamine.

-

Lyse the remaining synaptosomes to determine the amount of [³H]dopamine that was not released.

-

Measure the radioactivity in the collected fractions and the synaptosome lysate using a scintillation counter.

-

Calculate the fractional release of [³H]dopamine for each condition.

-

Plot the fractional release against the logarithm of the UB-165 concentration to determine the EC₅₀ and maximal efficacy.

Signaling Pathways

Activation of nAChRs by agonists like UB-165 leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Novel Nicotinic Acetylcholine Receptor Agonist UB-165: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel compound UB-165, a potent nicotinic acetylcholine receptor (nAChR) agonist. UB-165, a hybrid molecule of epibatidine and anatoxin-a, has demonstrated significant subtype selectivity, acting as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* nAChR isoform. This whitepaper details the discovery of UB-165, its pharmacological characterization, a representative synthetic route, and its modulation of key signaling pathways. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the compound's mechanism of action and experimental evaluation.

Discovery and Pharmacological Profile

The discovery of UB-165 emerged from research aimed at developing novel nicotinic ligands with improved subtype selectivity to better understand the physiological roles of different nAChR subtypes. UB-165 was designed as a hybrid of two potent nicotinic agonists, (±)-epibatidine and (±)-anatoxin-a.

Receptor Binding Affinity

UB-165 exhibits high affinity for neuronal nAChRs, with a notable preference for the α4β2* subtype. The binding affinities (Ki) of (±)-UB-165 for various nAChR subtypes are summarized in Table 1. For comparison, data for the parent compounds, (±)-epibatidine and (±)-anatoxin-a, are also included.

| Radioligand | nAChR Subtype | (±)-UB-165 Ki (nM) | (±)-Epibatidine Ki (nM) | (±)-Anatoxin-a Ki (nM) |

| [³H]-Nicotine | α4β2* | 0.27 ± 0.05 | 0.02 ± 0.005 | 1.25 ± 0.20 |

| [³H]-Epibatidine | chicken α4β2 | 0.23 ± 0.03 | 0.01 ± 0.001 | 0.54 ± 0.07 |

| [¹²⁵I]-α-Bungarotoxin | α7 | 2790 ± 340 | 110 ± 10 | 1.1 ± 0.1 |

| [¹²⁵I]-α-Bungarotoxin | muscle | 990 ± 120 | 12 ± 1 | 0.4 ± 0.05 |

Table 1: Affinity of (±)-UB-165 and parent compounds for various nAChR subtypes. Data extracted from Sharples et al., 2000.[1][2]

Functional Activity

UB-165 has been characterized as a full agonist at the α3β2 nAChR subtype and a very weak partial agonist at the α4β2* nAChR subtype. This functional selectivity is evident in its ability to stimulate dopamine release from rat striatal synaptosomes, a process mediated by both α3β2* and α4β2* nAChRs. The functional potency (EC50) and efficacy of (±)-UB-165 in stimulating [³H]-dopamine release are presented in Table 2.

| Compound | EC50 (nM) | Relative Efficacy |

| (±)-UB-165 | 88 | 0.2 |

| (±)-Epibatidine | 2.4 | 1 |

| (±)-Anatoxin-a | 134 | 0.4 |

Table 2: Functional activity of (±)-UB-165 in stimulating [³H]-dopamine release from rat striatal synaptosomes. Data extracted from Sharples et al., 2000.[1][2]

Synthesis of UB-165

The original synthesis of UB-165 was reported by Wright et al. in 1997. While this specific publication could not be retrieved for this whitepaper, a representative synthetic approach for analogous 9-azabicyclo[4.2.1]nonane derivatives is presented below. The synthesis of such bicyclic systems often involves cycloaddition reactions to construct the core azabicyclic framework, followed by functional group manipulations to introduce the desired substituents.

Representative Synthetic Scheme

A plausible synthetic route to UB-165 would likely involve a [4+3] cycloaddition reaction between a protected pyrrole and an appropriate dienophile to form the 9-azabicyclo[4.2.1]nonane core. This would be followed by the introduction of the 6-chloropyridin-3-yl moiety via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of UB-165, adapted from Sharples et al., 2000.[1][2]

Competition Binding Assays

-

Preparation of Rat Brain Membranes: Whole rat brains (minus cerebellum) are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in the same buffer and incubated at 37°C for 5 minutes to remove endogenous acetylcholine. After a final centrifugation, the pellet is resuspended in assay buffer.

-

Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of radioligand ([³H]-nicotine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of UB-165 in a final volume of 250 µL.

-

Incubation: The mixture is incubated for 60 minutes at 21°C.

-

Termination: The reaction is terminated by rapid filtration through Whatman GF/B filters, followed by three washes with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM nicotine). Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

[³H]-Dopamine Release from Striatal Synaptosomes

-

Synaptosome Preparation: Rat striata are homogenized in 0.32 M sucrose. The homogenate is centrifuged at 1,000 x g for 10 minutes. The supernatant is then centrifuged at 17,000 x g for 20 minutes to yield the P2 pellet, which is resuspended in Krebs-Ringer buffer.

-

Loading: Synaptosomes are incubated with [³H]-dopamine (50 nM) for 15 minutes at 37°C.

-

Superfusion: The loaded synaptosomes are layered onto a filter in a superfusion chamber and superfused with Krebs-Ringer buffer at a rate of 0.5 mL/min.

-

Stimulation: After a 45-minute washout period, the synaptosomes are stimulated for 2 minutes with buffer containing various concentrations of UB-165.

-

Fraction Collection: Fractions are collected every 2 minutes throughout the experiment.

-

Quantification: The radioactivity in each fraction and in the synaptosomes at the end of the experiment is determined by liquid scintillation counting.

-

Data Analysis: The amount of [³H]-dopamine release is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation. EC50 values are determined from concentration-response curves.

Signaling Pathways

UB-165 exerts its effects by binding to and activating α3β2 and α4β2* nAChRs. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.

α4β2 nAChR Signaling*

Activation of α4β2* nAChRs by UB-165 leads to an influx of Ca²⁺, which acts as a second messenger to trigger multiple intracellular signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for neuronal survival, synaptic plasticity, and gene expression.

α3β2 nAChR and Dopamine Release

UB-165 acts as a full agonist at presynaptic α3β2 nAChRs located on dopaminergic nerve terminals in the striatum. Activation of these receptors leads to membrane depolarization, which in turn opens voltage-gated Ca²⁺ channels (VGCCs). The resulting influx of Ca²⁺ triggers the fusion of synaptic vesicles containing dopamine with the presynaptic membrane, leading to the release of dopamine into the synaptic cleft.

References

UB-165 (fumarate): A Technical Guide to its Selectivity for nAChR α3β2 and α4β2* Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UB-165 (fumarate) is a novel nicotinic acetylcholine receptor (nAChR) agonist, developed as a hybrid molecule of epibatidine and anatoxin-a. Its unique pharmacological profile, characterized by a distinct selectivity and efficacy at different nAChR subtypes, makes it a valuable tool for dissecting the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the selectivity of UB-165 for the α3β2 and α4β2* nAChR subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key findings regarding the potency and efficacy of UB-165 at nAChR subtypes, primarily based on the seminal work of Sharples et al. (2000).

Table 1: Potency of Nicotinic Agonists in Stimulating [³H]-Dopamine Release from Rat Striatal Synaptosomes

| Agonist | EC₅₀ (nM) |

| (±)-Epibatidine | 2.4 ± 0.4 |

| (±)-UB-165 | 88 ± 18 |

| (±)-Anatoxin-a | 134 ± 26 |

| (-)-Nicotine | 1595 ± 377 |

Data are presented as mean ± SEM.[1]

Table 2: Inhibition of Agonist-Evoked [³H]-Dopamine Release by α-Conotoxin-MII

| Agonist (Concentration) | % Inhibition by α-Conotoxin-MII (100 nM) |

| (±)-Epibatidine (100 nM) | 48 |

| (±)-UB-165 (1 µM) | 88 |

| (±)-Anatoxin-a (1 µM) | 56 |

This data suggests that UB-165 has a limited effect on the α-conotoxin-MII-insensitive nAChR subtype, which is predominantly the α4β2 subtype in this preparation.[1]*

Table 3: Functional Activity of UB-165 at Recombinant Human nAChRs Expressed in Xenopus Oocytes

| nAChR Subtype | (±)-UB-165 EC₅₀ (µM) | Efficacy |

| α4β2 | >10 | Very low |

| α3β2 | 3.9 | Full agonist |

Efficacy is relative to the maximal response elicited by a saturating concentration of acetylcholine.[1]

Table 4: Functional Activity of UB-165 in SH-SY5Y Human Neuroblastoma Cells

| Assay | Agonist | Observation |

| Fura-2 Calcium Imaging | (±)-UB-165 | Increase in intracellular Ca²⁺ |

| (±)-Anatoxin-a | Similar increase in intracellular Ca²⁺ |

SH-SY5Y cells endogenously express a high proportion of α3-containing nAChRs. The response to UB-165 was blocked by mecamylamine, a non-selective nAChR antagonist.[1]

Experimental Protocols

[³H]-Dopamine Release from Rat Striatal Synaptosomes

This assay measures the ability of a compound to stimulate the release of pre-loaded radiolabeled dopamine from isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Rat striata are homogenized in ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

The supernatant is then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer.

-

-

Dopamine Loading:

-

Synaptosomes are incubated with [³H]-dopamine (e.g., 50 nM) in the presence of a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine degradation.

-

Incubation is typically carried out at 37°C for 10 minutes.

-

-

Release Assay:

-

The loaded synaptosomes are washed to remove excess [³H]-dopamine and then superfused with a physiological buffer at 37°C.

-

Fractions of the superfusate are collected at regular intervals (e.g., every 3 minutes).

-

After establishing a stable baseline of spontaneous [³H]-dopamine efflux, the synaptosomes are exposed to the test compound (e.g., UB-165) for a short period (e.g., 2 minutes).

-

In antagonist studies, the antagonist (e.g., α-conotoxin-MII) is added to the superfusion buffer prior to and during the agonist challenge.

-

The radioactivity in the collected fractions and in the synaptosomes at the end of the experiment is determined by liquid scintillation counting.

-

The amount of [³H]-dopamine released is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation period.

-

⁸⁶Rb⁺ Efflux from Thalamic Synaptosomes

This assay is a functional measure of nAChR activation, particularly for the α4β2* subtype, which is highly expressed in the thalamus. ⁸⁶Rb⁺ is used as a tracer for K⁺, and its efflux through the activated nAChR ion channel is measured.

-

Synaptosome Preparation:

-

Similar to the dopamine release assay, using rat thalamus as the tissue source.

-

-

⁸⁶Rb⁺ Loading:

-

Synaptosomes are incubated with ⁸⁶RbCl (e.g., 1 µCi/mL) in a physiological buffer at 37°C for 30 minutes.

-

-

Efflux Assay:

-

Loaded synaptosomes are washed and superfused with a non-radioactive buffer.

-

Fractions are collected to measure basal efflux.

-

Synaptosomes are then stimulated with the test agonist.

-

The radioactivity in the collected fractions is measured.

-

The rate of ⁸⁶Rb⁺ efflux is calculated and expressed as a percentage of the total radioactivity in the synaptosomes.

-

Two-Electrode Voltage Clamp Recording in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of specific nAChR subtypes expressed in a controlled environment.

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

-

cRNA encoding the desired human nAChR subunits (e.g., α3 and β2, or α4 and β2) is injected into the oocytes.

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a physiological saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Agonists are applied to the oocyte via the perfusion system.

-

The resulting inward currents, carried by Na⁺ and Ca²⁺ ions flowing through the activated nAChR channels, are recorded.

-

Dose-response curves are generated by applying a range of agonist concentrations.

-

Fura-2 Calcium Imaging in SH-SY5Y Cells

This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to nAChR activation in a human neuroblastoma cell line that endogenously expresses nAChRs, predominantly of the α3 subtype.

-

Cell Culture:

-

SH-SY5Y cells are grown in a suitable culture medium until they reach the desired confluency.

-

-

Fura-2 Loading:

-

Cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological buffer at 37°C for 30-60 minutes.

-

Intracellular esterases cleave the AM ester group, trapping the Fura-2 in the cells.

-

-

Calcium Imaging:

-

The cells are washed to remove extracellular Fura-2 AM and placed on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is collected at ~510 nm.

-

A baseline fluorescence ratio (340/380) is established.

-

The test agonist is then added to the cells, and the change in the fluorescence ratio is recorded over time.

-

An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.

-

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Signaling pathways of UB-165 at α4β2* and α3β2 nAChRs.

Caption: Overview of key experimental workflows.

Conclusion

UB-165 (fumarate) exhibits a distinct selectivity profile for nAChR subtypes, acting as a full agonist at the α3β2 subtype and a weak partial agonist at the α4β2* subtype. This differential activity makes it an invaluable pharmacological tool for distinguishing the functional roles of these two important nAChR subtypes in the central nervous system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target nicotinic acetylcholine receptors.

References

In-Vitro Characterization of UB-165 (Fumarate) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of UB-165 (fumarate), a potent nicotinic acetylcholine receptor (nAChR) agonist. UB-165, a hybrid of epibatidine and anatoxin-a, exhibits selectivity for different nAChR subtypes, making it a valuable tool for neuroscience research. This document details its binding affinity, experimental protocols for its characterization, and its role in relevant signaling pathways.

Quantitative Binding Affinity and Potency of UB-165

UB-165 demonstrates a high affinity for nicotinic acetylcholine receptors, with a notable selectivity profile across various subtypes. The following tables summarize the key binding and functional parameters of UB-165, facilitating a comparative analysis of its activity.

| Parameter | Value | Receptor/Tissue | Reference |

| Ki | 0.27 nM | Nicotine Binding Sites in Rat Brain |

Table 1: Competitive Binding Affinity of UB-165

| Receptor Subtype | EC50 | Assay Type | Cell/Tissue System | Reference |

| α4β4 nAChR | 0.05 µM | Inward Current Activation | Xenopus oocytes | [1] |

| α2β4 nAChR | 0.05 µM | Inward Current Activation | Xenopus oocytes | [1] |

| α3β4 nAChR | 0.27 µM | Inward Current Activation | Xenopus oocytes | [1] |

| α3β2 nAChR | 3.9 µM | Inward Current Activation | Xenopus oocytes | [1] |

| α7 nAChR | 6.9 µM | Inward Current Activation | Xenopus oocytes | [1] |

| Striatal Synaptosomes | 88 nM | [3H]-Dopamine Release | Rat Striatal Synaptosomes | [1] |

Table 2: Functional Potency (EC50) of UB-165 at various nAChR subtypes

UB-165 acts as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* isoform. It is noteworthy that (±)-UB-165 did not elicit significant currents from oocytes expressing α4β2 or α2β2 nAChRs, indicating low efficacy at these particular subunit combinations[1].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in-vitro binding affinity and functional activity of UB-165.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the binding affinity (Ki) of UB-165 for nAChRs using a competitive radioligand binding assay with [3H]-nicotine.

1. Membrane Preparation:

-

Rat brain tissue is homogenized in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).

-

The homogenate undergoes a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.

-

The resulting supernatant is then centrifuged at a higher speed (20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in a buffer containing 10% sucrose as a cryoprotectant, aliquoted, and stored at -80°C until use.

-

Protein concentration of the membrane preparation is determined using a suitable method, such as the Pierce® BCA assay[2].

2. Binding Assay:

-

The assay is performed in a 96-well plate format with a final volume of 250 µL per well.

-

On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[2].

-

Each well contains:

-

150 µL of the membrane preparation (typically 50 - 120 µg of protein for tissue preparations)[2].

-

50 µL of various concentrations of UB-165 (fumarate) or buffer (for total binding).

-

50 µL of a fixed concentration of [3H]-nicotine.

-

-

To determine non-specific binding, a separate set of wells is included containing a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled nicotine).

-

The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium[2].

3. Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C filters) using a 96-well cell harvester. This separates the bound from free radioligand.

-

The filters are washed four times with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are then dried for 30 minutes at 50°C[2].

-

A scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of UB-165.

-

The concentration of UB-165 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol describes the method for assessing the functional activity of UB-165 as an agonist at different nAChR subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA encoding the desired human nAChR α and β subunits are injected into the oocytes.

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

-

A baseline current is established.

-

UB-165 at various concentrations is applied to the oocyte via the perfusion system.

-

The inward current elicited by the activation of nAChRs is recorded.

-

A washout period with the standard saline solution is performed between applications of different drug concentrations.

4. Data Analysis:

-

The peak current response at each UB-165 concentration is measured.

-

The concentration-response curve is plotted, and the EC50 value (the concentration of UB-165 that produces 50% of the maximal response) is determined using non-linear regression analysis.

Signaling Pathway

UB-165, by acting as an agonist at presynaptic nAChRs on dopaminergic terminals in the striatum, stimulates the release of dopamine[1]. This modulation of neurotransmitter release is a key aspect of its mechanism of action.

Caption: UB-165 Signaling Pathway.

This guide provides a foundational understanding of the in-vitro characterization of UB-165. For further, more specific applications, the protocols described herein can be adapted and optimized. The provided data and methodologies serve as a valuable resource for researchers investigating the pharmacology of nicotinic acetylcholine receptors.

References

The Role of UB-165 in Modulating Striatal Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist, has emerged as a critical tool in dissecting the complex mechanisms governing dopamine release in the striatum. This technical guide provides an in-depth analysis of UB-165, a hybrid molecule of anatoxin-a and epibatidine, and its selective actions on nAChR subtypes. Through a comprehensive review of its pharmacological profile, this document elucidates the pivotal role of the α4β2* nAChR subtype in the presynaptic modulation of striatal dopamine. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrammatic representations to facilitate a deeper understanding of UB-165's mechanism of action.

Introduction

The modulation of dopamine release in the striatum by presynaptic nAChRs is a fundamental process in reward, cognition, and motor control. The heterogeneity of these receptors on dopaminergic terminals has presented a significant challenge in understanding their precise roles. UB-165, with its unique subtype selectivity, has proven instrumental in differentiating the contributions of various nAChR subtypes.[1][2][3][4][5] This document serves as a comprehensive resource on the pharmacological and functional characteristics of UB-165, with a specific focus on its impact on striatal dopamine neurotransmission.

Pharmacological Profile of UB-165

UB-165 is a synthetic compound that acts as a full agonist at the α3β2 nAChR isoform and a partial agonist at the α4β2* nAChR isoform.[6] Its unique pharmacological profile allows for the functional dissection of these two major nAChR subtypes involved in dopamine release.

Receptor Binding Affinity

UB-165 exhibits a distinct binding affinity for different nAChR subtypes. The following table summarizes the inhibition constants (Ki) of UB-165 and related compounds for various nAChR subtypes.

| Compound | Receptor Subtype | Ki (nM) |

| (±)-UB-165 | α4β2 | 0.27 |

| α3-containing (SH-SY5Y cells) | - | |

| α7 (α-Bgt binding) | 2790 | |

| Muscle-type | 990 | |

| (±)-Epibatidine | α4β2 | 0.02 |

| (±)-Anatoxin-a | α4β2* | 1.25 |

Data sourced from Sharples et al., 2000.[1][4]

Functional Activity at nAChR Subtypes

The functional activity of UB-165 varies significantly between nAChR subtypes, a property that has been exploited to understand their respective roles in dopamine release.

| Assay | nAChR Subtype | Agonist | EC50 (nM) | Relative Efficacy |

| [3H]-Dopamine Release from Striatal Synaptosomes | Mixed population | (±)-UB-165 | 88 | 0.2 |

| (±)-Epibatidine | 2.4 | 1 | ||

| (±)-Anatoxin-a | 134 | 0.4 | ||

| 86Rb+ Efflux from Thalamic Synaptosomes | α4β2 * | (±)-UB-165 | - | Very weak partial agonist |

| Intracellular Ca2+ Increase in SH-SY5Y cells | α3-containing | (±)-UB-165 | 154 | Similar to (±)-anatoxin-a |

| (±)-Anatoxin-a | 530 | - |

Data sourced from Sharples et al., 2000.[1][2][3][4][5]

Modulation of Striatal Dopamine Release

The primary utility of UB-165 in neuropharmacology lies in its ability to differentiate the roles of α4β2* and α3β2 nAChRs in mediating striatal dopamine release.

Differential Agonist-Evoked Dopamine Release

Studies using rat striatal synaptosomes have demonstrated that nicotinic agonists stimulate the release of [3H]-dopamine. The efficacy of this release varies between agonists, with (±)-epibatidine being the most efficacious, followed by (±)-anatoxin-a, and then (±)-UB-165, which is significantly less efficacious.[1][4]

Dissecting nAChR Subtype Contributions with α-Conotoxin-MII

The selective α3β2 nAChR antagonist, α-conotoxin-MII, has been instrumental in delineating the contributions of different nAChR subtypes to dopamine release.

| Agonist | % Inhibition of Dopamine Release by α-Conotoxin-MII |

| (±)-UB-165 | 88% |

| (±)-Epibatidine | 48% |

| (±)-Anatoxin-a | 56% |

Data sourced from Sharples et al., 2000.[1][2][3][4][5]

The near-complete blockade of UB-165-evoked dopamine release by α-conotoxin-MII strongly suggests that UB-165 acts primarily through the α3β2 nAChR subtype to elicit this effect.[1][4] Conversely, the partial inhibition of epibatidine- and anatoxin-a-evoked release indicates that these agonists also act on an α-conotoxin-MII-insensitive nAChR subtype, which is hypothesized to be the α4β2* subtype.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.

Caption: Signaling pathway of nAChR-mediated dopamine release.

Caption: Workflow for [3H]-dopamine release assay from striatal synaptosomes.

Experimental Protocols

Preparation of Striatal Synaptosomes

-

Tissue Dissection: Striata from adult male Sprague-Dawley rats are rapidly dissected and placed in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Homogenization: The tissue is homogenized in the sucrose buffer using a Dounce homogenizer.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 12,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

-

Resuspension: The synaptosomal pellet is resuspended in a physiological salt solution.

[3H]-Dopamine Release Assay

-

Loading: Synaptosomes are incubated with [3H]-dopamine (e.g., 50 nM) for 15 minutes at 37°C to allow for uptake.

-

Perfusion: The loaded synaptosomes are then transferred to a perfusion system and continuously washed with physiological salt solution.

-

Stimulation: After a stable baseline is established, the synaptosomes are stimulated with a nicotinic agonist (e.g., UB-165) for a defined period. In antagonist studies, the antagonist (e.g., α-conotoxin-MII) is pre-incubated before agonist stimulation.

-

Fraction Collection: Perfusate fractions are collected at regular intervals throughout the experiment.

-

Quantification: The amount of [3H]-dopamine in each fraction is determined by liquid scintillation spectrometry. The release is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation period.

Radioligand Binding Assays

-

Membrane Preparation: Brain regions of interest (e.g., striatum, thalamus) are homogenized, and crude membrane fractions are prepared by differential centrifugation.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-nicotine or [3H]-epibatidine) and varying concentrations of the competing unlabeled ligand (e.g., UB-165) in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Inhibition constants (Ki) are calculated from the IC50 values (concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

UB-165 is a powerful pharmacological tool that has been pivotal in advancing our understanding of the role of nAChR subtypes in modulating striatal dopamine release. Its low efficacy at α4β2* nAChRs, coupled with its full agonism at α3β2 nAChRs, allows for the functional isolation of these receptor populations. The data conclusively demonstrate that while both α4β2* and α3β2 nAChRs contribute to the nicotinic potentiation of dopamine release, they are pharmacologically distinct. This detailed understanding is crucial for the development of novel therapeutic agents targeting the nicotinic cholinergic system for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and nicotine addiction. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]

- 4. jneurosci.org [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. UB-165 - Wikipedia [en.wikipedia.org]

UB-165 (Fumarate): A Technical Guide for its Application as a Research Tool in Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

UB-165, a selective partial agonist for the α4β2* nicotinic acetylcholine receptor (nAChR), is emerging as a valuable research tool for investigating the pathophysiology and potential therapeutic interventions for neurodegenerative disorders. This technical guide provides an in-depth overview of UB-165, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in preclinical models of neurodegeneration. Quantitative data from relevant studies are summarized, and key signaling and experimental workflows are visualized to facilitate the design and implementation of future research.

Introduction to UB-165 (Fumarate)

UB-165 is a novel nicotinic agonist with a notable selectivity for the α4β2* subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are widely distributed in the central nervous system and are implicated in cognitive processes, neuroinflammation, and neuronal survival.[3][4][5] The selective activation of α4β2* nAChRs by UB-165 presents a promising avenue for dissecting the role of this specific receptor subtype in the complex pathology of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Mechanism of Action and Signaling Pathways

UB-165 exerts its effects by binding to and activating α4β2* nAChRs, leading to the modulation of downstream signaling cascades that are critical in neuronal function and survival. Activation of these receptors has been shown to be neuroprotective, to reduce neuroinflammation, and to enhance cognitive function in various preclinical models.[1][6][7][8]

Two key signaling pathways implicated in the effects of α4β2* nAChR activation are:

-

PI3K/Akt Pathway: Agonist binding to α4β2* nAChRs can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9] This pathway is a central regulator of cell survival, promoting anti-apoptotic processes and protecting neurons from various insults.[9]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical downstream target.[1][2][7][10] Activation of this pathway by α4β2* nAChR agonists has been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory cytokines.[1][2][7][10]

Quantitative Data

The following tables summarize the key quantitative data for UB-165 and other relevant α4β2* nAChR agonists.

Table 1: In Vitro Pharmacological Profile of UB-165

| Parameter | Receptor Subtype | Value | Reference |

| EC50 (Dopamine Release) | α4β2* | 88 nM | [1] |

| EC50 (Receptor Activation) | α4β4 | 0.05 μM | [1] |

| α2β4 | 0.05 μM | [1] | |

| α3β4 | 0.27 μM | [1] | |

| α3β2 | 3.9 μM | [1] | |

| α7 | 6.9 μM | [1] | |

| Upregulation of α4β2 nAChRs | M10 cell line | 237 ± 47% above control | [1] |

Table 2: In Vivo Effects of α4β2 nAChR Agonists in Neurodegenerative Disease Models

| Agonist | Animal Model | Dosage and Administration | Key Findings | Reference |

| Nicotine | Ischemic Rats | Not specified | Improved cognitive impairment, suppressed neuroinflammation | [1][7] |

| Nicotine | Parkinson's Disease Models | Not specified | Protected against nigrostriatal damage | [6] |

| ABT-418 | Monkey Model of Working Memory | Iontophoresis | Improved working memory performance under distracting conditions | [11] |

| Nicotine | Thy1-aSyn Mouse Model (PD) | 0.4 mg/kg/h via osmotic minipump | Improved cognitive performance (Y-maze) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of UB-165 as a research tool. The following protocols are based on established methods for testing nicotinic agonists in models of neurodegenerative diseases.

In Vivo Administration of UB-165

Objective: To administer UB-165 to rodent models of neurodegenerative diseases.

Materials:

-

UB-165 (fumarate)

-

Sterile saline (0.9% NaCl)

-

Vehicle (e.g., sterile saline, DMSO)

-

Osmotic minipumps (for chronic administration)

-

Syringes and needles for injection

Procedure:

-

Preparation of UB-165 Solution:

-

Determine the appropriate vehicle for UB-165 (fumarate) based on its solubility and the intended route of administration. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile saline is often suitable.

-

Prepare a stock solution of UB-165 and dilute it to the desired final concentration immediately before use.

-

-

Administration Routes:

-

Intraperitoneal (i.p.) Injection: A common route for systemic administration. Inject into the lower quadrant of the abdomen, avoiding the midline. A typical dose for nicotine in rats is 0.20 mg/kg.[12]

-

Subcutaneous (s.c.) Injection: Injection into the loose skin over the back or flank.

-

Chronic Administration via Osmotic Minipumps: For long-term studies, osmotic minipumps can be surgically implanted subcutaneously to deliver a continuous and controlled dose of UB-165. A dosage of 0.4 mg/kg/h of nicotine has been used in mice.[4]

-

Assessment of Cognitive Function

Objective: To evaluate the effects of UB-165 on cognitive deficits in animal models of neurodegeneration.

Commonly Used Behavioral Tests:

-

Morris Water Maze (MWM): Assesses spatial learning and memory.[13] The test involves training an animal to find a hidden platform in a pool of water, using external cues for navigation.

-

Y-Maze: Evaluates spatial working memory based on the animal's natural tendency to explore novel arms of the maze.[4]

-

Novel Object Recognition (NOR) Test: Assesses recognition memory.[14] The test is based on the animal's innate preference to explore a novel object over a familiar one.

Evaluation of Neuroprotection and Neuroinflammation

Objective: To quantify the neuroprotective and anti-inflammatory effects of UB-165.

Methods:

-

Immunohistochemistry (IHC): To visualize and quantify markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of pro-inflammatory and anti-inflammatory cytokines in brain tissue homogenates.

-

Western Blotting: To quantify the expression levels of key proteins in the PI3K/Akt and JAK2/STAT3 signaling pathways.

-

Positron Emission Tomography (PET) Imaging: Can be used to assess α4β2* nAChR occupancy in vivo using specific radiotracers.[15][16]

Conclusion

UB-165 (fumarate), as a selective α4β2* nAChR partial agonist, holds significant promise as a research tool for advancing our understanding of neurodegenerative disorders. Its ability to modulate key signaling pathways involved in neuronal survival and inflammation provides a targeted approach to investigate disease mechanisms and evaluate potential therapeutic strategies. The experimental protocols and data presented in this guide are intended to facilitate the effective use of UB-165 in preclinical research, ultimately contributing to the development of novel treatments for these debilitating diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic nicotine improves cognitive and social impairment in mice overexpressing wild type α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Brain nicotinic acetylcholine receptor occupancy: effect of smoking a denicotinized cigarette. [scholars.duke.edu]

- 8. Nicotinic α4β2 Cholinergic Receptor Influences on Dorsolateral Prefrontal Cortical Neuronal Firing during a Working Memory Task | Journal of Neuroscience [jneurosci.org]

- 9. Nicotine - Wikipedia [en.wikipedia.org]

- 10. Pre-clinical Models Specifying Nicotinic Receptor Targets in Parkinson's Disease Neuroprotection | Parkinson's Disease [michaeljfox.org]

- 11. mdpi.com [mdpi.com]

- 12. callisto-science.org [callisto-science.org]

- 13. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. In vivo PET imaging of the α4β2 nicotinic acetylcholine receptor as a marker for brain inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. First-in-human PET quantification study of cerebral α4β2* nicotinic acetylcholine receptors using the novel specific radioligand (-)-[(18)F]Flubatine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of UB-165: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist. UB-165 is a hybrid molecule of epibatidine and anatoxin-a, demonstrating a unique profile as a partial agonist at the α4β2* nAChR subtype while acting as a full agonist at the α3β2 isoform.[1] This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of this compound.

Core Pharmacological Characteristics

UB-165 exhibits a distinct pharmacological profile characterized by its subtype selectivity for neuronal nAChRs. It displays intermediate potency at α4β2* and α3-containing binding sites compared to its parent molecules.[2][3] Notably, UB-165 shows high discrimination for these subtypes over α7-type and muscle nAChRs.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for UB-165, including its binding affinity, potency, and efficacy at various nAChR subtypes.

Table 1: Binding Affinity of UB-165

| Receptor Subtype | Ligand | Kᵢ (nM) | Source |

| Nicotinic (rat brain) | [³H]nicotine | 0.27 |

Table 2: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of UB-165 in Functional Assays

| Assay | Receptor Subtype | EC₅₀ (nM) | Relative Efficacy (Eₘₐₓ) | Source |

| [³H]Dopamine Release (rat striatal synaptosomes) | α4β2* and α3β2 | 88 | 0.2 (compared to epibatidine) | [2][3] |

| ⁸⁶Rb⁺ Efflux (thalamic synaptosomes) | α4β2* | - | <15% of epibatidine | [2][3] |

| Intracellular Ca²⁺ Increase (SH-SY5Y cells) | α3-containing | - | Similar to (±)-anatoxin-a | [2] |

| Upregulation of Nicotinic Binding Sites | α4β2 | 25.3 ± 17.7 | - | [2][3] |

| Oocyte Expression (human nAChR subunits) - α4β4 | α4β4 | 50 | - | [2] |

| Oocyte Expression (human nAChR subunits) - α2β4 | α2β4 | 50 | - | [2] |

| Oocyte Expression (human nAChR subunits) - α3β4 | α3β4 | 270 | - | [2] |

| Oocyte Expression (human nAChR subunits) - α3β2 | α3β2 | 3900 | - | [2] |

| Oocyte Expression (human nAChR subunits) - α7 | α7 | 6900 | - | [2] |

| Oocyte Expression (human nAChR subunits) - α4β2 | α4β2 | No significant current | - | [2] |

| Oocyte Expression (human nAChR subunits) - α2β2 | α2β2 | No significant current | - | [2] |

Experimental Protocols

The characterization of UB-165's pharmacological profile involved several key experimental methodologies, as detailed below.

Radioligand Binding Assays

To determine the binding affinity of UB-165, competitive binding assays were performed using rat brain homogenates and a radiolabeled ligand, such as [³H]nicotine. The assay measures the ability of UB-165 to displace the radioligand from nAChRs, allowing for the calculation of the inhibitory constant (Kᵢ).

Functional Assays

[³H]Dopamine Release from Rat Striatal Synaptosomes: This assay assesses the ability of UB-165 to stimulate dopamine release from presynaptic terminals in the striatum. Synaptosomes are prepared from rat striatal tissue and preloaded with [³H]dopamine. The release of the radiolabel is measured in the presence of varying concentrations of UB-165 to determine its potency (EC₅₀) and efficacy (Eₘₐₓ) in modulating dopamine release.[2][4]

⁸⁶Rb⁺ Efflux Assay from Thalamic Synaptosomes: This functional assay is a model for an α4β2* nAChR response.[2] Thalamic synaptosomes are loaded with ⁸⁶Rb⁺, a radioactive potassium analog. Activation of nAChRs by an agonist leads to an efflux of ⁸⁶Rb⁺, which is measured to quantify the functional activity of the compound. The low efficacy of UB-165 in this assay supports its characterization as a partial agonist at α4β2* nAChRs.[2][3]

Intracellular Calcium Imaging in SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y endogenously expresses α3-containing nAChRs.[2] Changes in intracellular calcium concentrations ([Ca²⁺]ᵢ) in response to UB-165 application are measured using fluorescent calcium indicators. This assay provides a functional readout for the activity of UB-165 at native α3-containing nAChRs.[2]

Two-Electrode Voltage Clamp in Xenopus Oocytes: Xenopus oocytes are injected with cRNAs encoding specific human nAChR subunits to express functional receptors on their surface.[2] A two-electrode voltage clamp is used to measure the ion currents elicited by the application of UB-165, allowing for a detailed characterization of its activity at specific nAChR subunit combinations.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by UB-165 and the workflows of the experimental procedures used in its characterization.

Caption: UB-165 signaling at presynaptic α4β2* nAChRs leading to dopamine release.

Caption: Workflow for the [³H]Dopamine release assay.

Caption: Workflow for characterizing UB-165 at specific nAChR subtypes in Xenopus oocytes.

Conclusion

UB-165 presents a compelling pharmacological profile as a selective partial agonist of the α4β2* nAChR subtype. Its ability to modulate dopamine release, coupled with its distinct efficacy at different nAChR subtypes, makes it a valuable tool for dissecting the roles of these receptors in the central nervous system. The data and methodologies presented in this guide provide a solid foundation for further research and development of nAChR-targeted therapeutics.

References

- 1. UB-165 - Wikipedia [en.wikipedia.org]

- 2. jneurosci.org [jneurosci.org]

- 3. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]

Review of studies involving the nicotinic agonist UB-165

An In-depth Technical Review of the Nicotinic Agonist UB-165

This technical guide provides a comprehensive review of the available scientific literature on UB-165, a novel nicotinic acetylcholine receptor (nAChR) agonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows. The data presented is primarily derived from the pivotal study by Sharples et al. (2000), which characterized the pharmacological profile of UB-165.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of UB-165 in comparison to other well-known nicotinic agonists.

Table 1: Binding Affinity of UB-165 and Reference Nicotinic Agonists at Various nAChR Subtypes. [1][2][3][4]

| Agonist | Radioligand | Preparation | nAChR Subtype | Ki (nM) |

| (+/-)-UB-165 | [3H]-Nicotine | Rat brain membranes | α4β2 | 0.27 |

| (+/-)-Epibatidine | [3H]-Nicotine | Rat brain membranes | α4β2 | 0.03 |

| (+/-)-Anatoxin-a | [3H]-Nicotine | Rat brain membranes | α4β2* | 13 |

| (+/-)-UB-165 | [3H]-Epibatidine | M10 cells | chicken α4β2 | 0.12 |

| (+/-)-Epibatidine | [3H]-Epibatidine | M10 cells | chicken α4β2 | 0.02 |

| (+/-)-Anatoxin-a | [3H]-Epibatidine | M10 cells | chicken α4β2 | 2.5 |

| (+/-)-UB-165 | [125I]-α-Bungarotoxin | Rat brain membranes | α7 | >10,000 |

| (+/-)-Epibatidine | [125I]-α-Bungarotoxin | Rat brain membranes | α7 | >10,000 |

| (+/-)-Anatoxin-a | [125I]-α-Bungarotoxin | Rat brain membranes | α7 | 1,200 |

Data extracted from Sharples et al. (2000).

Table 2: Functional Activity of UB-165 and Reference Nicotinic Agonists on [3H]-Dopamine Release from Rat Striatal Synaptosomes. [1][2][3][4]

| Agonist | EC50 (nM) | Relative Efficacy (vs. Epibatidine) | % Inhibition by α-Conotoxin-MII |

| (+/-)-UB-165 | 88 | 0.2 | 88 |

| (+/-)-Epibatidine | 2.4 | 1 | 48 |

| (+/-)-Anatoxin-a | 134 | 0.4 | 56 |

Data extracted from Sharples et al. (2000).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize UB-165.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of UB-165 for different nAChR subtypes.

-

Preparations:

-

Rat Brain Membranes: Used for assessing binding to α4β2* and α7 nAChR subtypes.

-

M10 Cells: A cell line expressing chicken α4β2 nAChRs.

-

-

Radioligands:

-

[3H]-Nicotine: To label α4β2* nAChRs.

-

[3H]-Epibatidine: To label chicken α4β2 nAChRs in M10 cells.

-

[125I]-α-Bungarotoxin: To label α7 nAChRs.

-

-

Method: Competition binding assays were performed by incubating the membrane or cell preparations with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor (UB-165, epibatidine, or anatoxin-a). Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., carbachol). The radioactivity bound to the membranes was measured, and the inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

[3H]-Dopamine Release from Rat Striatal Synaptosomes

-

Objective: To assess the functional potency and efficacy of UB-165 in stimulating dopamine release from presynaptic terminals.

-

Preparation: Synaptosomes (isolated nerve terminals) were prepared from the striatum of rat brains.

-

Method:

-

Striatal synaptosomes were pre-loaded with [3H]-dopamine.

-

The loaded synaptosomes were then superfused with a physiological buffer.

-

Agonists (UB-165, epibatidine, or anatoxin-a) were added to the superfusion buffer to stimulate [3H]-dopamine release.

-

In some experiments, the nAChR antagonist α-conotoxin-MII was included to determine the involvement of specific nAChR subtypes.

-

The amount of [3H]-dopamine released into the superfusate was quantified by liquid scintillation counting.

-

Dose-response curves were generated to determine the EC50 and relative efficacy of each agonist.

-

86Rb+ Efflux from Thalamic Synaptosomes

-

Objective: To evaluate the functional activity of UB-165 at α4β2* nAChRs, as these receptors are highly permeable to Rb+ ions.

-

Preparation: Synaptosomes were prepared from the thalamus of rat brains, a region rich in α4β2* nAChRs.

-

Method:

-

Thalamic synaptosomes were loaded with the radioactive tracer 86Rb+.

-

The loaded synaptosomes were superfused with a buffer.

-

Agonists were applied to stimulate the efflux of 86Rb+ through the activated nAChR channels.

-

The amount of 86Rb+ released was measured to quantify receptor activation.

-

Intracellular Ca2+ Measurement in SH-SY5Y Cells

-

Objective: To assess the ability of UB-165 to increase intracellular calcium levels in a cell line endogenously expressing nAChRs, particularly the α3-containing subtype.[4]

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Method:

-

SH-SY5Y cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[5][6]

-

The cells were then exposed to different concentrations of nicotinic agonists.

-

Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity of the dye using a fluorescence microscope or plate reader.

-

Two-Electrode Voltage Clamp in Xenopus Oocytes

-

Objective: To directly measure the ion currents mediated by specific human nAChR subtypes expressed heterologously and to characterize the agonist properties of UB-165 at these receptors.

-

Expression System: Xenopus laevis oocytes.

-

Method:

-

cRNA encoding specific human nAChR subunits (e.g., α4 and β2) was injected into Xenopus oocytes.

-

After a period of protein expression, the oocytes were voltage-clamped using a two-electrode voltage-clamp setup.

-

Agonists were applied to the oocyte, and the resulting ion currents flowing through the expressed nAChR channels were recorded.

-

This technique allows for the direct measurement of receptor activation and the determination of agonist efficacy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in the studies of UB-165.

References

- 1. researchgate.net [researchgate.net]

- 2. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]